D17, 6-酮前列腺素 F1a

描述

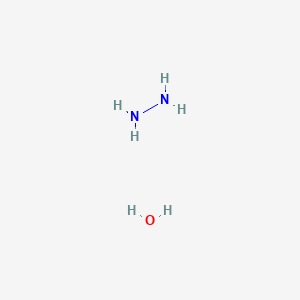

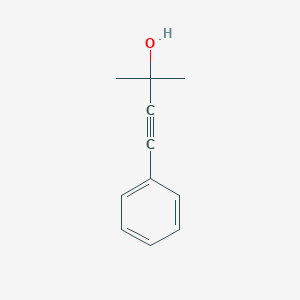

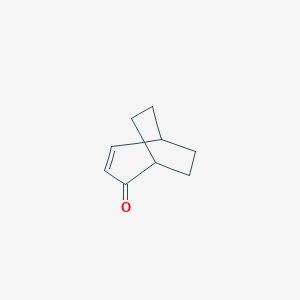

6-keto-Prostaglandin F1a is the physiologically active and stable metabolite of prostacyclin . It is found in nearly all mammalian tissue and is a powerful vasodilator that inhibits platelet aggregation . It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a .

Synthesis Analysis

Δ17-6-keto Prostaglandin F1α is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues such as seminal vesicles, lung, Polymorphonuclear leukocytes, and ocular tissues . A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields .Molecular Structure Analysis

The molecular formula of Δ17-6-keto Prostaglandin F1α is C20H32O6 . Prostaglandins, a class of bioactive lipid compounds, possess a unique and intricate molecular structure that underlies their diverse physiological functions .Chemical Reactions Analysis

An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 (87:13 to 99:1 dr) were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions .Physical And Chemical Properties Analysis

The formal name of Δ17-6-keto Prostaglandin F1α is 6-oxo-9α,11α,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid .科学研究应用

单克隆抗体利用

Hishinuma 等人 (1992) 的一项研究利用了针对顺式-3-己烯-1-醇的单克隆抗体,以分离和浓缩人血清中的 Δ17-6-酮-前列腺素 F1α (PGF1α)。该抗体名为 4G9-12B,对 Δ17-6-酮-PGF1α 的特异性高于 6-酮-PGF1α,并且使用免疫亲和柱和 GC/MS 分析,有效检测人血清中极低浓度的 Δ17-6-酮-PGF1α (Hishinuma 等人,1992)。

在大脑微血管中的生物合成

Goehlert 等人 (1981) 研究了大鼠大脑微血管和脉络丛中前列环素的生物合成。他们发现前列环素合成(以其稳定的分解产物 6-酮-前列腺素 F1α 衡量)定位在大脑血管和毛细血管中。这项研究强调了前列环素在大脑微血管中的潜在生理作用,特别是对大脑血流的自身调节 (Goehlert 等人,1981)。

前列环素的稳定但活性较低的分解产物

6-酮-前列腺素 F1α 被认为是前列环素(一种由血管内皮合成的主要前列腺素)的稳定但活性较低的分解产物。前列环素以其抗聚集和血管扩张特性而闻名,在临床上用作抗凝剂,其分解产物可作为前列环素在体内和体外形成的指标 (Wilson,1995)。

胃表面上皮细胞中生成受损

Arakawa 等人 (1990) 研究了门静脉高压和大鼠假手术大鼠的表面上皮细胞产生前列腺素的情况。他们发现,与假手术大鼠相比,这些细胞产生 6-酮前列腺素 F1α 的能力在门静脉高压大鼠中显着降低,这表明胃粘膜对门静脉高压损伤的敏感性增加的一种机制 (Arakawa 等人,1990)。

在代谢综合征中的作用

Karaman 等人 (2010) 研究了代谢综合征 (MS) 患者中 6-酮-PGF1α 的水平,揭示了 MS 与包括 6-酮-PGF1α 在内的类花生酸的合成紊乱有关。该研究突出了这些类花生酸在 MS 发病机制中的作用,表明 6-酮-PGF1α 在针对血管收缩和炎症的代偿机制中发挥作用 (Karaman 等人,2010)。

器官培养中的骨吸收

Dewhirst (1984) 证明 6-酮-前列腺素 E1(前列环素的代谢物,与 6-酮-PGF1α 相关)在刺激胎儿大鼠长骨器官培养中的骨吸收方面具有活性。这一发现表明 6-酮-前列腺素衍生物可能对骨矿物质代谢有影响 (Dewhirst,1984)。

未来方向

属性

IUPAC Name |

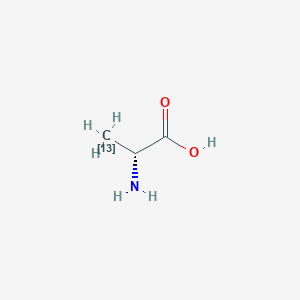

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKNJQYMAGMXTR-CAPHXMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348010 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D17, 6-keto Prostaglandin F1a | |

CAS RN |

68324-95-8 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)